tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Description
tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate (CAS 429673-81-4) is a piperidine derivative with a hydroxy group at position 3 and a methylamino group at position 4, both in the (S,S)-stereochemical configuration. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNDELWOIWDMK-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chloro-Hydroxyl Amylamine Derivatives
A patented method (CN106432059A) describes the synthesis of 3-hydroxypiperidine intermediates via cyclization of 5-chloro-2-hydroxyl amylamine hydrochlorate under basic conditions. Adapting this approach:
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOH (aq.), 40–50°C, 4 hours | 85% |
| Boc Protection | Boc₂O, toluene, H₂O, room temperature | 76% |
This route excels in scalability but requires resolution of racemic intermediates to achieve the desired (3S,4S) configuration.
Stereoselective Introduction of Methylamino Group
The methylamino group at C4 is introduced via reductive amination or nucleophilic substitution. A method from VulcanChem (VC11671101) for analogous tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate suggests:
Optimization Insights:
Integrated Synthesis Protocol
Combining cyclization and reductive amination steps yields the target compound:
Overall Yield and Purity:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 85% | 92% |
| Boc Protection | 76% | 95% |
| Oxidation | 89% | 90% |
| Reductive Amination | 78% | 88% |
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 80:20) confirms >99% enantiomeric excess (ee) for the (3S,4S) isomer.
Industrial Scalability and Process Economics
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per kg Product |
|---|---|---|
| Boc₂O | 320 | 1.2 kg |
| Methylamine (40% aq.) | 150 | 0.8 L |
| NaBH₃CN | 1,200 | 0.3 kg |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of a new piperidine derivative with a different substituent.
Scientific Research Applications
Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related piperidine and pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Key Observations:
Substituent Effects: Hydrophobicity: The ethyl-substituted derivative (LogP ~2.8) is more hydrophobic than the methylamino analog (LogP ~1.2) due to the alkyl chain . Aromatic vs. Aliphatic Groups: The 4-hydroxyphenyl derivative (LogP ~2.4) exhibits higher polarity than the methylamino analog but lower than the ethyl-substituted compound, highlighting the balance between aromaticity and hydrophobicity . Electron-Withdrawing Groups: The fluorine atom in the (3R,4S)-fluoro-hydroxy analog enhances metabolic stability and alters electronic properties, making it a candidate for drug design .
Stereochemical Influence :
- The (3S,4S) configuration in the target compound contrasts with the (3R,4S) configuration in the fluoro-hydroxy analog. Such stereochemical differences can significantly impact receptor binding or enzymatic interactions in drug development .
Ring Size and Scaffold: Pyrrolidine derivatives (e.g., benzylamino-hydroxy) have a 5-membered ring, leading to distinct conformational constraints compared to piperidine analogs. This affects binding pocket compatibility in biological targets .
Hydrogen Bonding: Compounds with -NH2 or -NHCH3 groups (e.g., methylamino or amino derivatives) exhibit higher hydrogen-bonding capacity, improving solubility and target interaction .
Biological Activity
Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate, often referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of M4, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1821740-54-8
M4 exhibits multiple mechanisms that contribute to its biological activity:
- Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both of which are critical enzymes involved in the pathophysiology of Alzheimer's disease by promoting amyloid-beta peptide aggregation and cholinergic dysfunction .
- Reduction of Oxidative Stress : In vitro studies demonstrate that M4 can reduce oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides. Specifically, it decreases levels of TNF-α and other inflammatory cytokines, suggesting a protective role against neuroinflammation .
- Improvement in Cell Viability : M4 has been reported to enhance cell viability in astrocytes treated with Aβ1-42. When administered alongside Aβ1-42, M4 improved cell viability from 43.78% to 62.98%, indicating its potential neuroprotective effects .
Research Findings
Various studies have investigated the biological activity of M4:
In Vitro Studies
- Astrocyte Protection : Research indicates that M4 protects astrocytes from Aβ-induced toxicity by modulating inflammatory responses and oxidative stress levels .
- Cell Viability Tests : In experiments where astrocytes were treated with Aβ1-42, the presence of M4 significantly increased cell survival rates compared to controls .
In Vivo Studies
- Animal Models : In vivo studies involving scopolamine-induced oxidative stress in rats showed that M4 could reduce malondialdehyde levels, a marker of lipid peroxidation, although it was less effective than galantamine in this context .
Case Studies
- Neuroprotective Effects in Alzheimer's Disease Models :
- Cytokine Modulation :
Data Summary
The following table summarizes key findings related to the biological activity of M4:
Q & A
Basic: What are the key considerations when synthesizing tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate to ensure high enantiomeric purity?
To achieve high enantiomeric purity, focus on:
- Chiral induction : Use chiral auxiliaries or enantioselective catalysts during key steps, such as asymmetric borylation or hydroxylation, to control stereochemistry .
- Protecting group strategy : Employ the tert-butyloxycarbonyl (Boc) group to shield the piperidine nitrogen, minimizing racemization during subsequent reactions. Deprotection should use mild acidic conditions (e.g., TFA) to preserve stereointegrity .
- Reaction monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at intermediate stages to identify and correct deviations early .
Advanced: How can researchers resolve conflicting crystallographic data when determining the absolute configuration of derivatives of this compound?
Conflicts in crystallographic data may arise from disordered structures or twinning. Mitigate this by:
- Refinement protocols : Use SHELXL for robust small-molecule refinement, leveraging its constraints/restraints to handle disorder .
- Cross-validation : Compare experimental X-ray data (e.g., Flack parameter) with computed electronic circular dichroism (ECD) spectra or NMR-derived NOE correlations .
- Software integration : Visualize electron density maps using ORTEP-3 to confirm atomic positions and resolve ambiguities in chiral centers .
Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., methylamino and hydroxyl groups) and assess diastereomeric ratios. NOESY can confirm spatial proximity of stereocenters .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups (e.g., Boc cleavage under ESI) .
- Infrared (IR) spectroscopy : Identify hydrogen-bonding interactions (e.g., OH and NH stretches) to corroborate intramolecular stabilization .
Advanced: What strategies mitigate competing side reactions during functionalization of the piperidine ring?
- Temperature control : Conduct reactions at low temperatures (e.g., –40°C) to suppress unwanted nucleophilic substitutions or eliminations .
- Regioselective protection : Temporarily protect the hydroxyl group with TBS or acetyl to direct reactivity toward the methylamino group .
- In situ monitoring : Use TLC or inline UV spectroscopy to detect intermediates and adjust reaction conditions dynamically .
Basic: How does the Boc group influence solubility and reactivity in synthetic pathways?
- Solubility enhancement : The hydrophobic tert-butyl group improves solubility in nonpolar solvents (e.g., DCM, THF), facilitating homogeneous reaction conditions .
- Reactivity modulation : The Boc group sterically shields the piperidine nitrogen, reducing undesired side reactions (e.g., alkylation) while enabling selective deprotection under acidic conditions .
Advanced: How can solvent effects be accounted for in kinetic studies of stereoselective reactions involving this compound?
- Solvent polarity screening : Test solvents (e.g., THF vs. DMF) to assess polarity’s impact on transition-state stabilization. Polar aprotic solvents may enhance nucleophilicity of the methylamino group .
- Computational modeling : Perform density functional theory (DFT) calculations to model solvent interactions and predict rate constants for stereoselective pathways .
- Isotope labeling : Use deuterated solvents (e.g., DO) to probe solvent participation in rate-determining steps via kinetic isotope effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
